Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC13650316
Molecular Formula: C12H15BrN2O2S
Molecular Weight: 331.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrN2O2S |
|---|---|
| Molecular Weight | 331.23 g/mol |
| IUPAC Name | methyl 3-(4-bromo-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | RVORUMJDEQLUNO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br |
| Canonical SMILES | COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two distinct heterocyclic systems: a bicyclo[3.2.1]octane scaffold and a 4-bromothiazole ring. The azabicyclo[3.2.1]octane component consists of a seven-membered bicyclic system with a nitrogen atom at position 3, while the thiazole ring is substituted with a bromine atom at position 4 and linked to the bicyclic system via a methylene bridge. The molecular formula is C₁₂H₁₅BrN₂O₂S, with a molecular weight of 331.23 g/mol.
Key Structural Features:
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Bicyclo[3.2.1]octane Core: Provides conformational rigidity, enhancing binding affinity in drug-receptor interactions.
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4-Bromothiazole Moiety: Introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
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Methyl Ester Group: Serves as a protecting group for carboxylic acids, facilitating further functionalization.
Spectroscopic and Computational Data
The compound’s SMILES notation (COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br) and InChIKey (RVORUMJDEQLUNO-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational studies predict a logP value of ~2.1, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 67.15 Ų, suggesting limited blood-brain barrier permeability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O₂S |
| Molecular Weight | 331.23 g/mol |
| logP | 2.1 (predicted) |
| TPSA | 67.15 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step sequences combining cyclization, bromination, and esterification. A common approach includes:
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Formation of the Azabicyclo[3.2.1]octane Core: Achieved via intramolecular cyclization of a precursor amine using reagents like POCl₃ or PPA.
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Thiazole Ring Construction: The 4-bromothiazole moiety is introduced through Hantzsch thiazole synthesis, involving bromoacetone and thiourea derivatives .
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Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Optimization Challenges
Key challenges include controlling regioselectivity during thiazole bromination and minimizing ring strain in the bicyclic system. Catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) is often employed to reduce intermediates, as seen in analogous syntheses .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, 110°C, 12 h | 60-70% |
| Thiazole Bromination | NBS, AIBN, CCl₄, reflux | 45-55% |
| Esterification | CH₃I, K₂CO₃, DMF, RT | 85-90% |
Applications in Pharmaceutical Research
Drug Discovery
The compound’s rigid bicyclic framework mimics natural alkaloids, making it a valuable scaffold for kinase inhibitors and GPCR modulators. For example, derivatives have shown preliminary activity against HIV-1 integrase and Hepatitis C virus NS5A .
Chemical Biology
The bromine atom enables site-specific modifications via Buchwald-Hartwig amination or Sonogashira coupling, allowing the attachment of fluorescent tags or biotin groups for target identification.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| MuseChem | 95% | 10 mg–1 g | $300–$450/g |
| AK Scientific | 98% | 50 mg–5 g | $350–$500/g |
| Reagentia | 97% | 100 mg–10 g | $250–$400/g |
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